molecular formula C10H19N B1459571 3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine CAS No. 1803595-25-6

3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine

Cat. No. B1459571
M. Wt: 153.26 g/mol
InChI Key: VWYNTDQUJQCEMX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine is a chemical compound with the molecular formula C10H19N . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Receptor Binding and Selectivity

  • Sigma(1) Receptor Ligands : The piperidine moiety, especially when substituted as in 3,3-dimethyl derivatives, has been studied for its affinity and selectivity towards sigma(1) receptors. Research demonstrated that certain derivatives can serve as potent sigma(1) ligands, offering insights into receptor binding dynamics and potential therapeutic applications (Berardi et al., 2005).

Synthetic Chemistry and Materials Science

  • Antiplatelet Agents : Derivatives of 3,3-dimethylpiperidine have shown potential as antiplatelet agents. This includes their synthesis and evaluation for inhibiting platelet aggregation, suggesting a pathway for developing new therapeutic compounds (Park et al., 2008).
  • Muscarinic Receptor Affinity : Compounds designed around the piperidine structure, including 3,3-dimethyl variants, have been synthesized to explore their affinity towards muscarinic M2 receptors, contributing to the development of drugs targeting these receptors (Holzgrabe & Heller, 2003).
  • Nonlinear Optical Materials : The three-component reaction involving dimethyl malonate, α,β-acetylenic aldehydes, and cyclic secondary amines, including piperidine derivatives, has been utilized to create push-pull buta-1,3-dienes. These materials are of interest for their fluorescent, solvatochromic, and nonlinear optical properties (Sokov et al., 2020).

Pharmacological Research

  • Anticonvulsant and Antinociceptive Activities : New hybrid molecules derived from 3-methyl- or 3,3-dimethyl-piperidine have been synthesized and evaluated for anticonvulsant and antinociceptive activities. This research broadens the scope of piperidine derivatives in treating epilepsy and pain (Kamiński et al., 2016).
  • Anti-Inflammatory Potential : The synthesis and evaluation of novel benzothiazole clubbed chromene derivatives, utilizing piperidine as a catalyst, have demonstrated significant anti-inflammatory activity. This highlights the role of piperidine derivatives in the development of new anti-inflammatory drugs (Gandhi et al., 2018).

properties

IUPAC Name

3,3-dimethyl-2-prop-2-enylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-4-6-9-10(2,3)7-5-8-11-9/h4,9,11H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYNTDQUJQCEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine
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3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine
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3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine
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3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine
Reactant of Route 5
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Reactant of Route 6
3,3-Dimethyl-2-(prop-2-en-1-yl)piperidine

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